molecular formula C20H19N5O4S B2918265 2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 941244-92-4

2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2918265
CAS No.: 941244-92-4
M. Wt: 425.46
InChI Key: GXTZABOCCZUDQO-UHFFFAOYSA-N
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Description

2-[4-(Morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile (CAS 941244-92-4) is a high-purity chemical reagent with the molecular formula C20H19N5O4S and a molecular weight of 425.46 g/mol . This complex heterocyclic compound features a 1,3-oxazole core, a structure known for its versatility in medicinal chemistry and drug discovery, strategically substituted with a morpholine-4-sulfonylphenyl group and a (pyridin-3-yl)methylamino side chain . The morpholine sulfonyl moiety can enhance solubility and influence binding affinity in target interactions, while the oxazole-carbonitrile framework provides a versatile handle for further synthetic functionalization, making it a valuable intermediate for the development of bioactive molecules . With a calculated topological polar surface area of 130 Ų and an XLogP3 of 2.1, this compound presents favorable physicochemical properties for research . It is offered with a guaranteed purity of 90% or higher and is available for various research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c21-12-18-20(23-14-15-2-1-7-22-13-15)29-19(24-18)16-3-5-17(6-4-16)30(26,27)25-8-10-28-11-9-25/h1-7,13,23H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTZABOCCZUDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the morpholine group: This can be done through nucleophilic substitution reactions.

    Formation of the pyridine moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, highlighting key differences in core structures, substituents, and physicochemical properties.

Compound Core Structure Key Substituents Molecular Weight Melting Point (°C) Notable Features
Target Compound 1,3-Oxazole 4-(Morpholine-4-sulfonyl)phenyl, [(pyridin-3-yl)methyl]amino, carbonitrile ~439.5 (calculated) Not reported Morpholine sulfonyl enhances solubility; pyridyl group may aid receptor interaction
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine Morpholinosulfonyl phenyl, methylamino-thiazolyl, carbonitrile Not reported Not reported Thiazole-pyrimidine hybrid; sulfonyl group for solubility
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole Oxadiazole thioether, methyl group 281.1 (M+H) 177.8 (dec) Oxadiazole thioether increases lipophilicity; lower thermal stability
CID 4982879 (Hexahydroquinoline-3-carbonitrile) Hexahydroquinoline 4-Fluorophenyl, pyridin-3-yl, carbonitrile 368.39 Not reported Fluorophenyl enhances bioavailability; saturated core reduces planarity
5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile 1,3-Oxazole Piperidinyl sulfonyl phenyl, 4-methoxyphenethylamino 480.6 Not reported Piperidine sulfonyl vs. morpholine sulfonyl; methoxy group increases lipophilicity

Key Observations

Core Structure: The oxazole core (target compound and ) offers planar rigidity compared to pyrimidine () or hexahydroquinoline (). This may influence binding to flat enzymatic pockets.

Sulfonyl Groups: Morpholine sulfonyl (target compound, ) provides better solubility than piperidine sulfonyl () due to morpholine’s oxygen-rich ring . Sulfonamide derivatives generally exhibit enhanced metabolic stability over non-sulfonylated analogs.

Amino Substituents: The [(pyridin-3-yl)methyl]amino group (target compound) offers hydrogen-bonding capability, contrasting with the lipophilic 4-methoxyphenethylamino group () . Thiazolyl and oxadiazole substituents () introduce heteroatoms for metal coordination or π-π stacking .

Physicochemical Properties :

  • Melting points vary significantly: ’s compound decomposes at 177.8°C, while ’s pyrimidine derivative (compound 3) melts at 242–243°C, suggesting higher thermal stability for pyrimidine cores .
  • The target compound’s molecular weight (~439.5) falls within the typical range for drug-like molecules, balancing solubility and permeability.

Biological Activity

The compound 2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile (CAS number: 879314-76-8) is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine sulfonyl group, a pyridine moiety, and an oxazole ring. The molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of 396.45 g/mol. Its structural components suggest potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of compounds similar to this compound. The findings indicate that derivatives containing the oxazole ring exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus62.5 µg/mL
Compound BEscherichia coli125 µg/mL
This compoundTBDTBD

Note: TBD indicates that specific MIC values for this compound are yet to be determined in current literature.

Enzyme Inhibition

The sulfonamide moiety in the compound is known for its enzyme inhibitory properties. Studies have shown that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating various diseases including Alzheimer's and urinary tract infections.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetInhibition Percentage
Compound CAcetylcholinesterase75% at 100 µM
Compound DUrease65% at 200 µM
This compoundTBDTBD

Case Studies

Several studies have explored the biological activity of related compounds. For instance, a study published in Molecules demonstrated that compounds with a morpholine sulfonamide structure exhibited promising antibacterial activity against Enterococcus faecium, with significant inhibition zones observed during testing .

Another study focused on the synthesis and evaluation of various oxazole derivatives for their antimicrobial properties, indicating that modifications to the phenyl moiety could enhance efficacy against resistant bacterial strains .

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